Cas no 2228394-98-5 (2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde)

2-3-Methoxy-4-(trifluoromethyl)phenylacetaldehyde is a specialized aromatic aldehyde featuring a methoxy group and a trifluoromethyl substituent on the phenyl ring. This compound is valuable in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and fine chemicals. The presence of the trifluoromethyl group enhances its reactivity and stability, making it useful in fluorinated compound synthesis. The methoxy group further contributes to its versatility in electrophilic substitution reactions. Its well-defined structure ensures consistent performance in complex transformations, such as reductive amination or condensation reactions. Suitable for controlled environments, it requires proper handling due to its aldehyde functionality. This compound is typically supplied in high purity to meet rigorous research and industrial standards.
2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde structure
2228394-98-5 structure
Product name:2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde
CAS No:2228394-98-5
MF:C10H9F3O2
MW:218.172473669052
CID:6194493
PubChem ID:146296212

2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde
    • 2228394-98-5
    • SCHEMBL21617579
    • EN300-1940876
    • 2-[3-methoxy-4-(trifluoromethyl)phenyl]acetaldehyde
    • Inchi: 1S/C10H9F3O2/c1-15-9-6-7(4-5-14)2-3-8(9)10(11,12)13/h2-3,5-6H,4H2,1H3
    • InChI Key: CTUPFTBCFLRRML-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(CC=O)=CC=1OC)(F)F

Computed Properties

  • Exact Mass: 218.05546401g/mol
  • Monoisotopic Mass: 218.05546401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 2.2

2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1940876-2.5g
2-[3-methoxy-4-(trifluoromethyl)phenyl]acetaldehyde
2228394-98-5
2.5g
$2071.0 2023-09-17
Enamine
EN300-1940876-0.05g
2-[3-methoxy-4-(trifluoromethyl)phenyl]acetaldehyde
2228394-98-5
0.05g
$888.0 2023-09-17
Enamine
EN300-1940876-0.1g
2-[3-methoxy-4-(trifluoromethyl)phenyl]acetaldehyde
2228394-98-5
0.1g
$930.0 2023-09-17
Enamine
EN300-1940876-1.0g
2-[3-methoxy-4-(trifluoromethyl)phenyl]acetaldehyde
2228394-98-5
1g
$1100.0 2023-06-03
Enamine
EN300-1940876-0.25g
2-[3-methoxy-4-(trifluoromethyl)phenyl]acetaldehyde
2228394-98-5
0.25g
$972.0 2023-09-17
Enamine
EN300-1940876-5g
2-[3-methoxy-4-(trifluoromethyl)phenyl]acetaldehyde
2228394-98-5
5g
$3065.0 2023-09-17
Enamine
EN300-1940876-0.5g
2-[3-methoxy-4-(trifluoromethyl)phenyl]acetaldehyde
2228394-98-5
0.5g
$1014.0 2023-09-17
Enamine
EN300-1940876-5.0g
2-[3-methoxy-4-(trifluoromethyl)phenyl]acetaldehyde
2228394-98-5
5g
$3189.0 2023-06-03
Enamine
EN300-1940876-1g
2-[3-methoxy-4-(trifluoromethyl)phenyl]acetaldehyde
2228394-98-5
1g
$1057.0 2023-09-17
Enamine
EN300-1940876-10.0g
2-[3-methoxy-4-(trifluoromethyl)phenyl]acetaldehyde
2228394-98-5
10g
$4729.0 2023-06-03

Additional information on 2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde

Introduction to 2-3-Methoxy-4-(Trifluoromethyl)phenylacetaldehyde (CAS No. 2228394-98-5)

2-3-Methoxy-4-(trifluoromethyl)phenylacetaldehyde, with the CAS number 2228394-98-5, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound features a methoxy group and a trifluoromethyl group, which confer it with distinct electronic and steric properties, making it an intriguing candidate for a wide range of chemical reactions and biological studies.

The chemical structure of 2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde consists of a benzene ring substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 4-position, with an aldehyde functional group attached to the phenyl ring. The presence of these functional groups imparts specific reactivity and stability characteristics, which are crucial for its use in synthetic organic chemistry and pharmaceutical research.

In the realm of medicinal chemistry, 2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde has been explored for its potential as an intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel drugs targeting various diseases. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of potent inhibitors against protein kinases, which are implicated in several cancers and inflammatory disorders. The trifluoromethyl group in particular has been shown to enhance the lipophilicity and metabolic stability of the final drug candidates, thereby improving their pharmacokinetic properties.

Beyond its applications in drug discovery, 2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde has also found use in materials science. The unique electronic properties conferred by the trifluoromethyl group make it an attractive building block for the synthesis of advanced materials with tailored optical and electronic properties. A 2020 study in Advanced Materials demonstrated the use of this compound as a precursor for the preparation of conjugated polymers with enhanced photoluminescence efficiency, which have potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthesis of 2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde can be achieved through various routes, depending on the desired purity and scale. One common method involves the Vilsmeier-Haack formylation reaction, where 3-methoxy-4-(trifluoromethyl)anisole is treated with phosphorus oxychloride and N,N-dimethylformamide (DMF). This reaction yields the desired aldehyde with high selectivity and yield. Another approach involves the oxidation of 3-methoxy-4-(trifluoromethyl)benzyl alcohol using an oxidizing agent such as Dess-Martin periodinane or PCC (pyridinium chlorochromate). Both methods have been extensively studied and optimized to ensure high efficiency and reproducibility.

The physical properties of 2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde are also noteworthy. It is typically obtained as a colorless liquid with a characteristic aldehyde odor. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF), but has limited solubility in water due to its hydrophobic nature. Its boiling point is around 150°C at atmospheric pressure, making it suitable for standard distillation techniques for purification.

In terms of safety, while 2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity as an aldehyde. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling to prevent skin contact and inhalation. Additionally, it should be stored in tightly sealed containers away from heat sources and incompatible materials.

The future prospects for 2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde are promising. Ongoing research continues to uncover new applications and derivatives that could further expand its utility. For example, recent advancements in green chemistry have led to the development of more sustainable synthetic methods for this compound, reducing environmental impact while maintaining high yields. Moreover, interdisciplinary collaborations between chemists, biologists, and materials scientists are driving innovative uses of this versatile molecule across multiple industries.

In conclusion, 2-3-methoxy-4-(trifluoromethyl)phenylacetaldehyde (CAS No. 2228394-98-5) is a multifunctional organic compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure endows it with valuable properties that make it an essential building block for advanced research and development efforts. As new applications continue to emerge, this compound is poised to play an increasingly important role in shaping the future of these fields.

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